molecular formula C19H18N4O2S B2509534 N-(2-ethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 893997-74-5

N-(2-ethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2509534
CAS No.: 893997-74-5
M. Wt: 366.44
InChI Key: GHQBQWMQDPTITC-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a sulfanyl acetamide derivative characterized by a pyridazine core substituted with a pyridin-4-yl group at position 6 and an ethoxyphenyl acetamide moiety at position 3 via a sulfur linkage. Its molecular formula is C₁₉H₁₈N₄O₂S, with a molecular weight of 390.44 g/mol (calculated from ). The ethoxyphenyl group enhances lipophilicity, while the pyridazine and pyridine rings contribute to π-π stacking interactions, which may influence binding to biological targets. Structural determination of such compounds often employs SHELX programs for crystallographic refinement .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-2-25-17-6-4-3-5-16(17)21-18(24)13-26-19-8-7-15(22-23-19)14-9-11-20-12-10-14/h3-12H,2,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQBQWMQDPTITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The starting material, 2-ethoxyaniline, undergoes a reaction with acetic anhydride to form N-(2-ethoxyphenyl)acetamide.

    Synthesis of the Pyridazinyl Intermediate: 4-chloropyridazine reacts with 4-pyridylboronic acid in the presence of a palladium catalyst to form 6-(pyridin-4-yl)pyridazine.

    Coupling Reaction: The two intermediates are then coupled using a thiolating agent such as thiourea to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, a study demonstrated that certain benzamide derivatives showed moderate to high potency as RET kinase inhibitors, which are crucial in cancer therapy . The unique structure of N-(2-ethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide may enhance its efficacy against various cancer types.

Antibacterial Properties

Preliminary studies suggest that compounds similar to this compound exhibit antibacterial activity against pathogens such as Staphylococcus aureus and Bacillus subtilis. The presence of fluorine substituents in related compounds has been shown to improve binding affinity to biological targets, enhancing their therapeutic potential .

Case Studies

  • Cancer Therapeutics : A notable case involved the application of pyridazinone derivatives in clinical settings, where patients treated with these compounds exhibited prolonged survival rates. The study highlighted the effectiveness of these compounds in targeting specific cancer pathways .
  • Antibacterial Research : In a laboratory setting, derivatives were tested against various bacterial strains, demonstrating significant inhibition rates. The modifications made to the core structure allowed for enhanced interaction with bacterial cell membranes .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pyridazinyl and pyridinyl groups can interact with protein residues through hydrogen bonding and hydrophobic interactions, while the sulfanyl group may form covalent bonds with thiol groups in proteins.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfanyl Acetamide Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Main Compound () Pyridazine 6-(Pyridin-4-yl), 2-ethoxyphenyl 390.44 High lipophilicity; potential CNS activity
2-{[6-(4-Methylphenyl)pyridazin-3-yl]sulfanyl}-N-(oxolan-2-ylmethyl)acetamide () Pyridazine 6-(4-Methylphenyl), oxolane-methyl 388.46 Enhanced solubility due to oxolane group
N-(4-ethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Triazole 5-(Pyridin-4-yl), pyrrole, 4-ethoxyphenyl 420.50 Triazole core increases metabolic stability
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () Pyrimidine 4-Chlorophenyl, 4,6-diaminopyrimidine 337.80 Chlorine enhances halogen bonding; pyrimidine improves planar geometry

Key Observations :

  • Core Heterocycles : The pyridazine core in the main compound contrasts with triazole () or pyrimidine () in analogues. Pyridazine’s electron-deficient nature may enhance interactions with electron-rich biological targets compared to pyrimidine or triazole.
  • Chlorine in enhances halogen bonding but reduces bioavailability.

Table 2: Activity Data of Selected Analogues ()

Compound Name Activity Value* Structural Feature Hypothesized Biological Role
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide 5.797 Indole-oxoisoxazole hybrid Kinase inhibition (e.g., CDK2)
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) () N/A Triazole core with pyridinyl group Orco channel agonist (insect olfaction)
OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) () N/A Triazole with isopropylphenyl Enhanced Orco activation potency

Notes:

  • *Activity values in lack units but likely represent IC₅₀ (µM) or binding affinity (pKi).
  • The main compound’s pyridazine-pyridine scaffold may target enzymes or receptors requiring planar aromatic interactions, similar to kinase inhibitors ().
  • Triazole-based Orco agonists () highlight the role of sulfur linkages in modulating ion channel activity, suggesting the main compound’s sulfanyl group could influence analogous pathways.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The ethoxyphenyl group (logP ~2.5 estimated) balances solubility and membrane permeability. Comparatively, the oxolane derivative () has lower logP (~1.8), favoring solubility but reducing blood-brain barrier penetration.
  • Metabolic Stability : Triazole-containing compounds () resist oxidative metabolism better than pyridazine derivatives due to reduced CYP450 affinity.

Biological Activity

N-(2-ethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide, with the CAS number 872701-93-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O2S, with a molecular weight of 366.44 g/mol. The structure features a complex arrangement that includes an ethoxy group, a pyridazinyl moiety, and a sulfanyl linkage, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity
Research indicates that derivatives of pyridazinyl compounds exhibit significant antitumor properties. For instance, similar compounds have shown inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth. The compound's structural characteristics suggest it may interact with pathways such as BRAF and EGFR, which are crucial in cancer progression.

2. Anti-inflammatory Properties
Pyridazine derivatives are known for their anti-inflammatory effects. Studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes like COX-2, suggesting that this compound may also exhibit these properties.

3. Antimicrobial Activity
The compound's potential antimicrobial effects have been explored in various studies. Compounds containing the pyridazine ring have shown activity against bacterial strains, making this compound a candidate for further investigation in antimicrobial therapy.

Research Findings and Case Studies

A review of recent literature highlights several studies focused on the biological activities of related compounds:

StudyFindings
Umesha et al. (2009)Explored the antimalarial activity of pyrazole derivatives, indicating significant efficacy against Plasmodium falciparum in vitro.
Choi et al. (1996)Investigated hydrogen bonding interactions in similar amide compounds, providing insights into their binding affinities and potential biological implications.
Current Research (2024)Ongoing studies are evaluating the structure-activity relationship (SAR) of pyridazine derivatives to enhance their efficacy against specific cancer types.

The mechanisms through which this compound exerts its biological effects likely involve:

  • Kinase Inhibition: Similar compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation.
  • Cytokine Modulation: The anti-inflammatory effects may result from the modulation of cytokine release and activity.
  • Antimicrobial Action: The structural features may facilitate interaction with bacterial cell membranes or metabolic pathways.

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